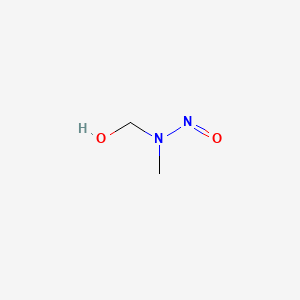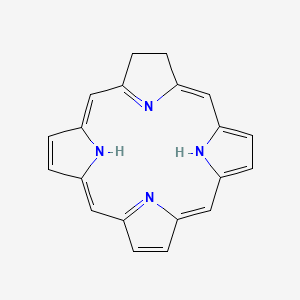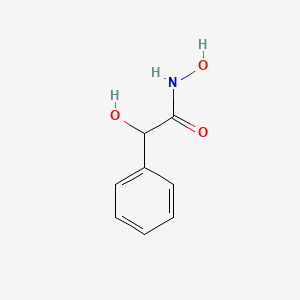
Mandelohydroxamic acid
Vue d'ensemble
Description
Mandelohydroxamic acid is a derivative of Mandelic acid . Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C6H5CH(OH)CO2H. It is a white crystalline solid that is soluble in water and polar organic solvents . It is a useful precursor to various drugs .
Chemical Reactions Analysis
Hydroxamic acids, such as Mandelohydroxamic acid, exhibit metal chelating and hydrogen bonding properties, making them a class of compounds that may have multiple biological activities . They can form a variety of metal complex structures .
Applications De Recherche Scientifique
MHA forms solid crystalline complexes with divalent metallic cations, useful in thermal and spectroscopic studies. This has been demonstrated with cations like Mg(II), Ca(II), and others (Salinas et al., 1988).
It is effective in the spectrophotometric determination of iron in various mediums, including wines and pharmaceutical compounds, due to its high water solubility and ability to form complexes with iron (Salinas et al., 1989).
MHA acts as a ligand for copper(II) in the formation of pentanuclear complexes, essential in the study of lanthanide(III) or uranyl ions. This application is significant in molecular self-assembly studies (Parac‐Vogt et al., 2006).
In the field of thermal and spectroscopic study, MHA has been used to study complexes formed with vanadium(V), highlighting its versatility in studying different metallic cations (Salins et al., 1991).
It is pivotal in biocatalytic processes for producing optically pure mandelic acids, which are building blocks in pharmaceutical chemistry and used as chiral resolving agents (Martínková & Křen, 2018).
MHA degradation pathways in bacteria like Pseudomonas putida are crucial for understanding aromatic compounds degradation and have applications in biocatalysis and metabolic pathway construction (Wang et al., 2022).
MHA's aggregation and gelation characteristics are investigated for potential applications in cosmetics and ointments, highlighting its multidisciplinary applications (Reddy et al., 2022).
MHA's role in contraceptive properties and antimicrobial activity in products like mandelic acid condensation polymer (SAMMA) is explored, indicating its significance in medical applications (Zaneveld et al., 2002).
The enzymatic conversion of MHA to benzoic acid in certain strains of Pseudomonas fluorescens highlights its role in microbiological studies and potential industrial applications (Gunsalus et al., 1953).
Propriétés
IUPAC Name |
N,2-dihydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7(8(11)9-12)6-4-2-1-3-5-6/h1-5,7,10,12H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFRTFJESPROFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945605 | |
| Record name | N,2-Dihydroxy-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2292-53-7 | |
| Record name | Mandelohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,2-Dihydroxy-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



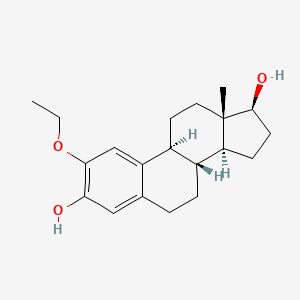


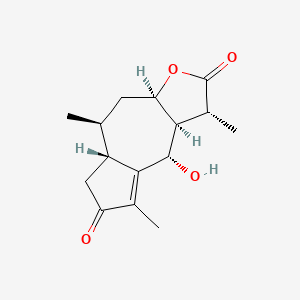

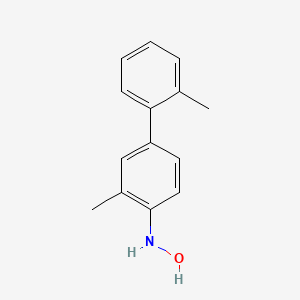


![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)
